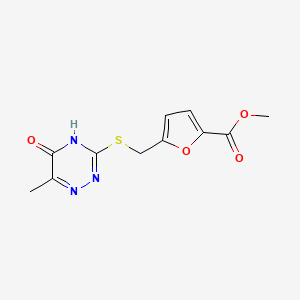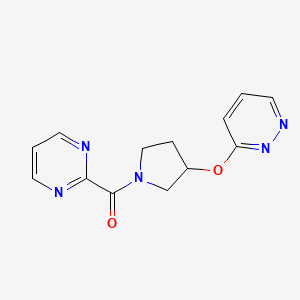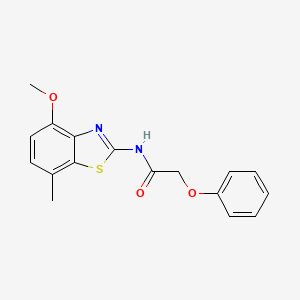
1,2-Bis(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1,2-Bis(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals and other biologically active compounds . The molecule also has methoxyphenyl groups attached, which could potentially contribute to its physical and chemical properties .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors that could influence these properties include the presence of polar functional groups (like the carboxylic acid), the overall shape and size of the molecule, and the specific arrangement of atoms within the molecule .Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
- X-ray Powder Diffraction Data : The compound 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, related to 1,2-bis(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid, is a key intermediate in synthesizing the anticoagulant apixaban. X-ray powder diffraction data have been reported for this compound, highlighting its structural properties (Qing Wang et al., 2017).
Organic Synthesis and Chemical Properties
Synthesis of Optically Active Acids : The compound 1,2-bis(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid is utilized in the synthesis of optically active 2,3-methanopipecolic acid, demonstrating its role in producing chiral compounds (Y. Matsumura et al., 2000).
Molecular Design for Lead(II) Extraction : Compounds like 1,2-bis[2-(2‘-carboxyheptyloxy)phenoxy]ethanes, which bear similarity in structure to 1,2-bis(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid, are synthesized for selective Pb(II) extraction. This application underscores its potential in environmental remediation and selective metal extraction (T. Hayashita et al., 1999).
Material Science and Engineering
Nonlinear Optical Properties : The study of compounds such as 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, structurally similar to 1,2-bis(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid, provides insights into their nonlinear optical properties, highlighting potential applications in materials science and engineering (Ö. Tamer et al., 2015).
Corrosion Control : Derivatives like 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole have been studied for their inhibition performance on mild steel in acidic media, suggesting potential applications of 1,2-bis(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid in corrosion control (F. Bentiss et al., 2009).
Biomedical Applications
- Treatment of Bronchial Pneumonia : A derivative, 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4, 5, 6, 7-tetrahydro-1H-pyrazolo[3, 4-c]pyridine-3-carboxylic acid, has been examined for its nursing and treatment applications against children's bronchial pneumonia, indicating the potential biomedical applications of similar compounds (Xiao-fang Ding & Xiao Zhong, 2022).
Mécanisme D'action
Propriétés
IUPAC Name |
1,2-bis(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-25-15-7-3-13(4-8-15)19-17(20(23)24)11-12-18(22)21(19)14-5-9-16(26-2)10-6-14/h3-10,17,19H,11-12H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJZDORXRRYGTMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(CCC(=O)N2C3=CC=C(C=C3)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2,5-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2467025.png)


![N-benzyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2467028.png)


![(1R*,2S*,4S*)-7-Aza-bicyclo[2.2.1]heptane-2-carboxylic acid hydrobromide](/img/structure/B2467035.png)






